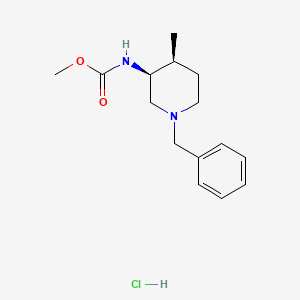
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a chlorine atom, a methyl group, and a 4-ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with 4-ethoxyphenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and solvents may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study the effects of pyrimidine derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its derivatives may exhibit biological activities that make them candidates for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific derivatives being used.
Comparaison Avec Des Composés Similaires
4-Bromo-6-(4-ethoxyphenyl)-2-methylpyrimidine
4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine
4-Chloro-6-(4-ethoxyphenyl)-2-ethylpyrimidine
Uniqueness: 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERNOJNKXRSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)

![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)

![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)



![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)


